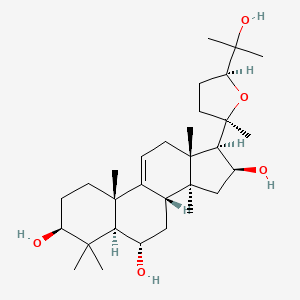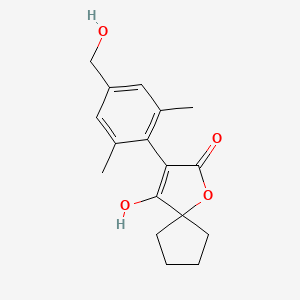
Spiromesifen-alcohol-4-hydroxymethyl
Descripción general
Descripción
Spiromesifen-alcohol-4-hydroxymethyl is a metabolite of spiromesifen, a selective insecticide used primarily in agriculture to control pests such as whiteflies and mites. The compound has the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol . It is known for its role in the degradation pathway of spiromesifen, contributing to its overall efficacy and environmental behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiromesifen-alcohol-4-hydroxymethyl involves several steps, starting from spiromesifen. The process typically includes hydroxylation reactions under controlled conditions to introduce the hydroxymethyl group at the 4-position of the spiromesifen molecule . Specific reagents and catalysts are used to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Spiromesifen-alcohol-4-hydroxymethyl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve alkyl halides or acid chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further utilized in different applications or studied for their biological activities .
Aplicaciones Científicas De Investigación
Spiromesifen-alcohol-4-hydroxymethyl has several scientific research applications:
Mecanismo De Acción
Spiromesifen-alcohol-4-hydroxymethyl exerts its effects primarily through inhibition of lipid synthesis in target pests. It disrupts the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis. This inhibition leads to impaired lipid metabolism, resulting in reduced energy storage and reproductive capacity in pests . The compound’s unique mode of action makes it effective against resistant pest populations.
Comparación Con Compuestos Similares
Similar Compounds
Spiromesifen: The parent compound, used widely in agriculture for pest control.
Spiromesifen-enol: Another metabolite of spiromesifen, with similar biological activity.
Spiromesifen-enol acid: A further oxidized form of spiromesifen-enol.
Uniqueness
Spiromesifen-alcohol-4-hydroxymethyl is unique due to its specific hydroxymethyl group, which influences its chemical reactivity and biological activity. This structural feature allows for distinct interactions with biological targets and contributes to its overall efficacy in pest control .
Propiedades
IUPAC Name |
4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]-1-oxaspiro[4.4]non-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10-7-12(9-18)8-11(2)13(10)14-15(19)17(21-16(14)20)5-3-4-6-17/h7-8,18-19H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFLRKJAPAQOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C3(CCCC3)OC2=O)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873423-07-5 | |
| Record name | 4-Hydroxy-3-(4-(hydroxymethyl)-2,6-dimethylphenyl)-1-oxaspiro(4.4)non-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873423075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXY-3-(4-(HYDROXYMETHYL)-2,6-DIMETHYLPHENYL)-1-OXASPIRO(4.4)NON-3-EN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M745UVXV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


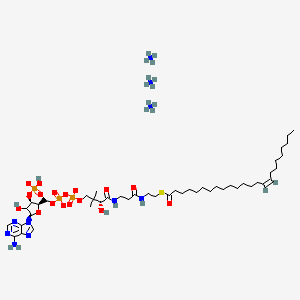
![2-ethylhexyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]acetate](/img/structure/B6596294.png)
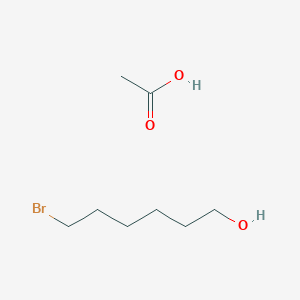
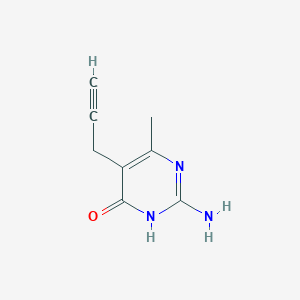
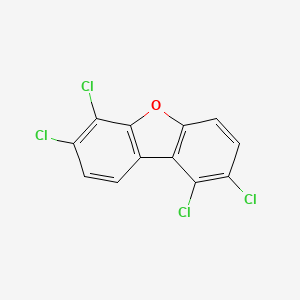
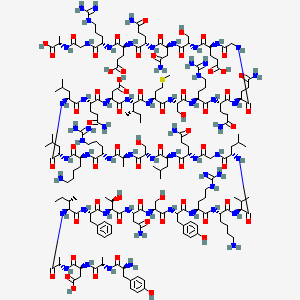

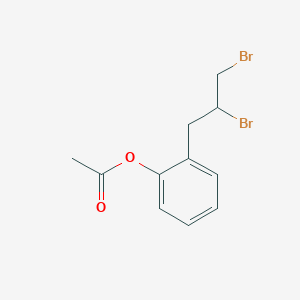
![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)

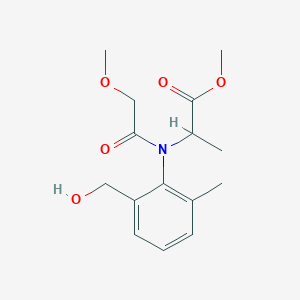
![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)
![2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole](/img/structure/B6596340.png)
